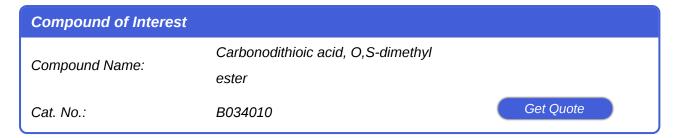


# Technical Guide: Physical Properties of O,S-Dimethyl Xanthate

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

O,S-Dimethyl xanthate, also known as O-methyl S-methyl carbonodithioate, is an organosulfur compound belonging to the xanthate family. Xanthates are widely utilized in various industrial processes, including as flotation agents in the mining industry and as intermediates in organic synthesis. A thorough understanding of the physical properties of specific xanthate esters like O,S-dimethyl xanthate is crucial for its application, handling, and the development of new synthetic methodologies. This technical guide provides a summary of the available physical and chemical data for O,S-dimethyl xanthate, outlines general experimental protocols for its characterization, and illustrates relevant chemical pathways.

# **Core Physical and Chemical Properties**

Quantitative experimental data for the physical properties of O,S-dimethyl xanthate are not readily available in the surveyed scientific literature. However, computed properties and data for its isomer, S,S'-dimethyl dithiocarbonate, are available and presented here for reference and comparison.

Table 1: Physical and Chemical Properties of O,S-Dimethyl Xanthate and its Isomer



Property	O,S-Dimethyl Xanthate (Target Compound)	S,S'-Dimethyl Dithiocarbonate (Isomer for Comparison)
Synonyms	O-Methyl S-methyl carbonodithioate, Dimethyl xanthate[1][2]	Bis(methylthio)methanone, Carbonodithioic acid S,S- dimethyl ester[3][4]
CAS Number	19708-81-7[1][2]	868-84-8[3][4]
Molecular Formula	C <sub>3</sub> H <sub>6</sub> OS <sub>2</sub> [1][2]	C <sub>3</sub> H <sub>6</sub> OS <sub>2</sub> [3][4]
Molecular Weight	122.21 g/mol [1][2]	122.21 g/mol [5]
Physical State	Not explicitly reported; likely a liquid at room temperature.	Colorless liquid[3]
Melting Point	Data not available	Data not available
Boiling Point	Data not available	169 °C[3]
Density	Data not available	1.1705 g/cm³ to 1.19 g/cm³[3] [6]
Solubility	General solubility in organic solvents is expected for xanthate esters.[7]	Soluble in organic solvents like ethanol and acetone; insoluble in water.[8]
XLogP3-AA (Computed)	1.7[1]	1.6[4]

# **Experimental Protocols**

Detailed experimental protocols for the determination of the physical properties of O,S-dimethyl xanthate are not specified in the available literature. However, the following are general methodologies that can be applied for the characterization of this and similar organic compounds.

## Synthesis and Purification of O,S-Dimethyl Xanthate

Objective: To synthesize O,S-dimethyl xanthate from a corresponding alkali metal xanthate and an alkylating agent.



#### Materials:

- Potassium methylxanthate (C<sub>2</sub>H<sub>3</sub>KOS<sub>2</sub>)[9]
- Methyl iodide (CH<sub>3</sub>I) or dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>)
- Anhydrous solvent (e.g., diethyl ether, acetone)
- Stirring apparatus
- Reaction flask
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

#### Procedure:

- In a clean, dry reaction flask, dissolve potassium methylxanthate in a suitable anhydrous solvent.
- With continuous stirring, add a stoichiometric amount of the methylating agent (e.g., methyl iodide) dropwise to the solution. The reaction is an alkylation of the xanthate anion.[7]
- Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, the precipitated inorganic salt (e.g., potassium iodide) is removed by filtration.
- The filtrate is transferred to a separatory funnel and washed with water to remove any remaining water-soluble impurities.
- The organic layer is dried over an anhydrous drying agent (e.g., MgSO<sub>4</sub>), and the solvent is removed under reduced pressure using a rotary evaporator.



• The crude O,S-dimethyl xanthate can be further purified by vacuum distillation.

### **Determination of Solubility**

Objective: To qualitatively or quantitatively determine the solubility of O,S-dimethyl xanthate in various solvents.

#### Materials:

- O,S-Dimethyl xanthate
- A range of solvents (e.g., water, ethanol, acetone, hexane)
- Test tubes or vials
- Vortex mixer
- Analytical balance
- Spectrophotometer (for quantitative analysis)

### Procedure:

- Qualitative Assessment: To a series of test tubes, add a small, measured amount of O,Sdimethyl xanthate.
- Add a small volume of a solvent to each test tube and agitate vigorously.
- Observe if the compound dissolves completely. Continue adding the solvent in small increments until the solid is fully dissolved or it is apparent that it is insoluble.
- Quantitative Assessment (Shake-Flask Method): Prepare a saturated solution of O,Sdimethyl xanthate in a chosen solvent by adding an excess of the compound to a known volume of the solvent in a sealed flask.
- Agitate the mixture at a constant temperature until equilibrium is reached.
- Carefully separate the undissolved solid from the solution by filtration or centrifugation.



 Determine the concentration of the dissolved O,S-dimethyl xanthate in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy, after creating a calibration curve.

### **Spectroscopic Characterization**

1. Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of O,S-dimethyl xanthate to identify its functional groups.

Procedure (for a liquid sample):[10][11]

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place a drop of the neat liquid O,S-dimethyl xanthate onto the surface of one salt plate.
- Carefully place the second salt plate on top to create a thin liquid film.
- Mount the plates in the sample holder of the FT-IR spectrometer.
- Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm<sup>-1</sup>).[12]
- The resulting spectrum should show characteristic absorption bands for C=S, C-O, and C-S bonds.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to elucidate the molecular structure of O,S-dimethyl xanthate.

Procedure:[13][14]

- Dissolve a small amount of the purified O,S-dimethyl xanthate in a deuterated solvent (e.g., CDCl<sub>3</sub>).
- Transfer the solution to an NMR tube.



- Acquire the <sup>1</sup>H NMR spectrum. The expected signals would correspond to the two different methyl groups (-OCH<sub>3</sub> and -SCH<sub>3</sub>).
- Acquire the <sup>13</sup>C NMR spectrum. This will show distinct signals for the carbon atoms in the methyl groups and the thiocarbonyl carbon (C=S).
- 3. UV-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic absorption spectrum of O,S-dimethyl xanthate.

#### Procedure:

- Prepare a dilute solution of O,S-dimethyl xanthate in a UV-transparent solvent (e.g., ethanol, hexane).
- Use a quartz cuvette to hold the sample.
- Record the absorption spectrum over the appropriate wavelength range (typically 200-400 nm for thiocarbonyl compounds).
- The spectrum is expected to show characteristic absorptions for the  $n \to \pi^*$  and  $\pi \to \pi^*$  transitions of the thiocarbonyl group.

## **Chemical Pathways**

While specific signaling pathways involving O,S-dimethyl xanthate in a biological context are not well-documented, its chemical reactivity, particularly its decomposition, is relevant.

Xanthates are known to be unstable in both acidic and basic aqueous solutions.[15]

### General Synthesis of O,S-Dimethyl Xanthate

The synthesis involves the reaction of a methyl xanthate salt with a methylating agent.

Caption: General synthesis of O,S-dimethyl xanthate via alkylation of a xanthate salt.

### **Decomposition of Xanthate Esters**

Xanthate esters can undergo decomposition under different conditions. The Chugaev elimination is a classic example of thermal decomposition for xanthates with a β-hydrogen,



which is not applicable to dimethyl xanthate. However, hydrolysis can occur under acidic or basic conditions.

Acid-Catalyzed Hydrolysis:

In acidic conditions, the xanthate ester can be protonated, leading to hydrolysis to form an alcohol, carbon disulfide, and a thiol.[16][17]

Caption: Generalized pathway for acid-catalyzed hydrolysis of a xanthate ester.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a strong base, xanthate esters can undergo saponification, which involves nucleophilic attack by a hydroxide ion. This leads to the formation of an alcohol, a thiol, and carbonate species.[18][19]

Caption: Generalized pathway for base-catalyzed hydrolysis of a xanthate ester.

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